molecular formula C10H16O B3016675 1-Allylcyclohexanecarbaldehyde CAS No. 29517-58-6

1-Allylcyclohexanecarbaldehyde

Cat. No. B3016675
CAS RN: 29517-58-6
M. Wt: 152.237
InChI Key: HPJQHAKEQZQQCL-UHFFFAOYSA-N
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Description

1-Allylcyclohexanecarbaldehyde is a compound that can be inferred to have a cyclohexane ring with an aldehyde functional group and an allyl substituent. While the provided papers do not directly discuss 1-Allylcyclohexanecarbaldehyde, they do provide insights into the reactivity and utility of similar structures in synthetic chemistry.

Synthesis Analysis

The synthesis of compounds related to 1-Allylcyclohexanecarbaldehyde can be complex and versatile. For instance, the synthesis of 8-halonaphthalene-1-carbaldehyde derivatives involves converting the structure into Ellman's imine and subjecting it to several transformations to achieve a library of polycyclic carbo- and heterocycles . Similarly, the three-component domino reaction described in the synthesis of functionalized indolylbutenes from 1H-indole-3-carbaldehyde suggests that a compound like 1-Allylcyclohexanecarbaldehyde could potentially be synthesized through multi-component reactions involving allylation .

Molecular Structure Analysis

The molecular structure of 1-Allylcyclohexanecarbaldehyde is not directly analyzed in the provided papers. However, the structure of related compounds, such as those derived from 4-oxoazetidine-2-carbaldehydes, shows that the stereochemistry of the allylation reaction can significantly influence the final molecular structure . This implies that the molecular structure of 1-Allylcyclohexanecarbaldehyde would also be influenced by the conditions under which the allyl group is introduced.

Chemical Reactions Analysis

The chemical reactions involving carbaldehyde structures are diverse. For example, cyclohexylamine reacts with carbaldehyde derivatives to yield products through nucleophilic substitution or condensation followed by hydrolysis, depending on the substituents present on the carbaldehyde . This suggests that 1-Allylcyclohexanecarbaldehyde could undergo similar reactions, potentially leading to a variety of products depending on the reaction conditions and the nucleophiles involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Allylcyclohexanecarbaldehyde can be speculated based on related compounds. Cyclohexanecarbaldehyde, for instance, is used in multicomponent syntheses to create a range of functionalized cyclohexyl-substituted compounds . This indicates that 1-Allylcyclohexanecarbaldehyde would likely be a reactive aldehyde, capable of participating in various chemical reactions to form diverse products with potentially valuable properties.

Scientific Research Applications

Scientific Research Applications of 1-Allylcyclohexanecarbaldehyde

  • Antibacterial Applications

    • The atom transfer radical polymerization of 1-allylindole-3-carbaldehyde (AIC), a compound structurally similar to 1-Allylcyclohexanecarbaldehyde, has been explored for its antibacterial properties. Studies revealed that polymers derived from AIC, such as poly(1-allylindole-3-carbaldehyde) (PAIC) and its silver nanocomposite, exhibit significant antibacterial activity against various pathogens including Staphylococcus aureus, Proteus mirabilis, and Klebsiella pneumoniae (Srivastava, Mishra, Singh, & Kumar, 2012).
  • Polymerization and Chemical Reactions

    • Research has focused on the controlled radical polymerization of compounds similar to 1-Allylcyclohexanecarbaldehyde, yielding polymers with narrow molar mass distribution. These materials retain functional groups crucial for further chemical modification and applications in various fields (Srivastava et al., 2013).
  • Catalytic Applications

    • In catalysis, the reactivity of allylic alcohols like 1-Allylcyclohexanecarbaldehyde has been studied. For instance, the Grubbs carbene complex has been investigated for its interaction with allylic alcohols, leading to various products including propionaldehyde and other carbonyl derivatives (Werner, Grünwald, Stueer, & Wolf, 2003).
  • Synthetic Organic Chemistry

    • The compound has found use in synthetic organic chemistry, particularly in reactions involving allylic alcohols and aldehydes. These reactions are crucial for the formation of complex molecules with potential applications in pharmaceuticals and natural product synthesis (Pan, Ni, Fu, & Yu, 2017).
  • Chemical Synthesis and Functionalization

  • Applications in Organic Synthesis

    • The use of 1-Allylcyclohexanecarbaldehyde in the synthesis of various organic compounds, especially those involving cyclopropylboronate esters, trisubstituted cyclopropanols, and 2,3-disubstituted cyclobutanones, has been a significant area of research. These methods provide access to complex structures used in medicinal chemistry and material science (Hussain, Li, Hussain, Ureña, Carroll, & Walsh, 2009).

properties

IUPAC Name

1-prop-2-enylcyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-2-6-10(9-11)7-4-3-5-8-10/h2,9H,1,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJQHAKEQZQQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allylcyclohexanecarbaldehyde

Synthesis routes and methods

Procedure details

A mixture of cyclohexanecarboxaldehyde ((10 mL, 0.825 mol), allyl alcohol (60 mL, 98% purity, 0.882 mol), benzene (15 mL), and p-toluenesulfonic acid monohydrate (0.120 g, 0.63 mmol) was heated from 130° C. to 180° C. in an oil bath, under a Vigreaux distillation column, topped by a Dean-Stark trap. After 15 hour no more water was added over the 15 mL collected in the trap, and the reaction was judged completed. Subsequent distillation of the reaction crude gave 98 g (78% yield) of 1-allyl-cyclohexanecarboxaldehyde as a colourless liquid (b.p. 69-71° C./5 mm Hg).
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Citations

For This Compound
1
Citations
B Vulović, M Trmčić, R Matović, R Saičić - Organic Letters, 2019 - cherry.chem.bg.ac.rs
… The resulting cherry-red solution was stirred at 0 C for 1 h, when a solution of 1-allylcyclohexanecarbaldehyde S3-1 (310 mg, 2.0 mmol) in dry THF (2 mL) was added at 0 C, and stirring …
Number of citations: 0 cherry.chem.bg.ac.rs

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